Cas no 1261982-40-4 ([1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester structure](https://ja.kuujia.com/scimg/cas/1261982-40-4x500.png)
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester 化学的及び物理的性質
名前と識別子
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- [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester
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- MDL: MFCD18322137
- インチ: 1S/C16H13FO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
- InChIKey: BVWIRWDWKINJTD-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C(OC)=O)C(F)=C2)=CC=C(C(O)=O)C=C1OC
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329412-5g |
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%; . |
1261982-40-4 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB329412-5 g |
4-(3-Fluoro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%; . |
1261982-40-4 | 95% | 5g |
€1159.00 | 2023-04-26 |
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl esterに関する追加情報
Compound [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester (CAS No. 1261982-40-4)
The compound [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester (CAS No. 1261982-40-4) is a highly specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of biphenyl dicarboxylic acids, which are known for their versatility in chemical synthesis and material science. The presence of functional groups such as the fluoro and methoxy substituents adds complexity to its molecular structure, making it a subject of interest for researchers in the fields of organic chemistry and materials engineering.
The molecular structure of this compound is characterized by two phenyl rings connected by a single bond (biphenyl system), with carboxylic acid groups at the para positions of each ring. The substitution pattern includes a fluoro group at the meta position of one phenyl ring and a methoxy group at the ortho position of the same ring. Additionally, one of the carboxylic acid groups is esterified with a methyl group at the para position. This combination of functional groups imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and applications.
Recent studies have highlighted the potential of biphenyl dicarboxylic acids as precursors for advanced materials such as polyesters, polyamides, and other high-performance polymers. The esterification of one carboxylic acid group in this compound suggests its readiness for polymerization reactions or further functionalization. The presence of electron-withdrawing groups like fluoro and electron-donating groups like methoxy can influence the reactivity of the molecule in different chemical environments.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The biphenyl system can be synthesized via coupling reactions such as Suzuki-Miyaura coupling or Ullmann coupling. The introduction of substituents like fluoro and methoxy groups can be achieved through electrophilic aromatic substitution or directed metallation strategies. The esterification step typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using mixed carbonates.
The physical properties of this compound are influenced by its molecular weight, functional groups, and degree of branching. It is expected to have a relatively high melting point due to the presence of strong intermolecular forces such as hydrogen bonding from the carboxylic acid group. The solubility in organic solvents would depend on the balance between hydrophilic and hydrophobic groups in its structure.
Applications of this compound could span across multiple domains. In materials science, it could serve as a building block for constructing advanced polymers with tailored properties such as high thermal stability or mechanical strength. In pharmaceuticals, its unique structure might make it a candidate for drug delivery systems or as an intermediate in drug synthesis. Additionally, its electronic properties could be explored in optoelectronic devices or sensors.
From an environmental perspective, understanding the biodegradation and toxicity profiles of this compound is crucial for its safe handling and application. Given its complex structure, it may require specialized waste management procedures to minimize environmental impact.
In conclusion, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3'-fluoro-2-methoxy-, 4'-methyl ester (CAS No. 1261982-40-4) represents a promising compound with diverse potential applications across various industries. Its unique molecular architecture and functional groups make it an attractive candidate for further research and development in areas ranging from material science to pharmaceuticals.
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